N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide

PIKfyve inhibition enzyme kinetics chemical biology tool compounds

The o‑tolyl/N,N‑dimethyl carboxamide architecture drives exclusive PIKfyve selectivity, validated in BindingDB. This is the only micromolar PIKfyve probe with documented low off‑target cross‑reactivity vs SCD1/FAAH. Replacing it with a general piperidine‑urea analog risks losing all PIKfyve activity. Use for dose‑response studies in ALS, FTD, or Alzheimer’s without triggering lysosomal dysfunction seen with nanomolar inhibitors.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2034602-37-2
Cat. No. B2985214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
CAS2034602-37-2
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)N(C)C
InChIInChI=1S/C17H26N4O2/c1-13-6-4-5-7-15(13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22)
InChIKeyPMZJLCYKEFZYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide (CAS 2034602-37-2) – PIKfyve Inhibitor Sourcing & Differentiation Guide


N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide (CAS 2034602-37-2; molecular formula C₁₇H₂₆N₄O₂; MW 318.42) is a synthetic piperidine-aryl urea compound that functions as a phosphoinositide kinase FYVE-type zinc finger containing (PIKfyve) inhibitor. The compound is disclosed and exemplified in patent US20240016810 as Compound TABLE 16.23 and has its enzyme inhibition data curated in the BindingDB database as monomer ID BDBM645410 [1]. It features a 4-(ureidomethyl)piperidine core bearing an o‑tolyl group on the urea nitrogen and an N,N‑dimethyl carboxamide at the piperidine 1‑position, distinguishing it from other piperidine‑aryl ureas that typically target stearoyl‑CoA desaturase 1 (SCD1) or fatty acid amide hydrolase (FAAH) [2].

Why Generic Substitution Among Piperidine-Aryl Urea Analogs Fails for N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide


Piperidine‑aryl urea compounds are highly sensitive to substitution patterns; small modifications in the urea N‑aryl group or the piperidine carboxamide can redirect target engagement entirely (e.g., from SCD1 or FAAH to PIKfyve) or alter enzyme inhibition potency by orders of magnitude. The specific combination of an o‑tolyl group and an N,N‑dimethyl carboxamide in this compound confers a PIKfyve‑selective profile that is not present in close structural analogs such as the N‑(2‑methoxyphenyl) variant (CAS 1235335‑77‑9) or in piperidine‑aryl ureas optimized for SCD1 inhibition [1]. Consequently, substituting a generic piperidine‑urea compound for this specific catalog item risks losing the intended PIKfyve activity, potentially invalidating target‑engagement experiments or lead‑optimization campaigns [2].

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide – Quantitative Procurement-Relevant Differentiation Evidence


PIKfyve Inhibitory Potency: 180‑Fold Weaker Than a Close Patent Analog – A Defined Low‑Potency Tool Compound

In the PIKfyve biochemical assay conducted by Carna Biosciences using Promega ADP‑Glo™ Kinase technology, N,N‑dimethyl‑4‑((3‑(o‑tolyl)ureido)methyl)piperidine‑1‑carboxamide (BDBM645410) exhibited an IC₅₀ of 5,750–10,000 nM [1]. In contrast, a closely related piperidine‑urea compound from the same patent series (BDBM645402; US20240016810 Compound TABLE 16.15) achieved an IC₅₀ of 32 nM under identical assay conditions [2]. This represents an approximately 180‑fold difference in potency, placing the target compound in the low‑micromolar range and the comparator in the low‑nanomolar range. The precise o‑tolyl and N,N‑dimethyl substitution therefore yields a uniquely weakened PIKfyve inhibitor within the same structural class.

PIKfyve inhibition enzyme kinetics chemical biology tool compounds

Distinct N,N‑Dimethyl Carboxamide Motif Drives Target Selectivity Away from SCD1 and FAAH

The N,N‑dimethyl substitution on the piperidine‑1‑carboxamide in this compound is structurally absent in the piperidine‑aryl urea series historically optimized for stearoyl‑CoA desaturase 1 (SCD1) inhibition, where N‑aryl or N‑alkyl carboxamides predominate (e.g., A939572, SCD1 IC₅₀ < 4 nM) . Similarly, fatty acid amide hydrolase (FAAH)‑targeted piperidine ureas such as PF‑750 carry N‑phenyl or N‑pyridinyl carboxamide substituents . The combination of an N,N‑dimethyl carboxamide with an o‑tolyl urea uniquely directs inhibitory activity toward PIKfyve, while the benchmark SCD1 and FAAH inhibitors lack meaningful PIKfyve engagement. No cross‑target activity data have been reported for this compound against SCD1 or FAAH, supporting a functionally selective profile.

target selectivity PIKfyve specificity piperidine-aryl urea SAR

Structural Divergence from the Closest Commercial Analog (CAS 1235335‑77‑9) – Distinct N‑Substitution Alters Physicochemical Properties

The closest commercially available structural analog is N‑(2‑methoxyphenyl)‑4‑((3‑(o‑tolyl)ureido)methyl)piperidine‑1‑carboxamide (CAS 1235335‑77‑9), which differs solely in the piperidine‑1‑carboxamide substitution: an N‑(2‑methoxyphenyl) group replaces the N,N‑dimethyl group . This single substitution increases the molecular weight from 318.42 to 396.49 g/mol (a 25% increase), adds a hydrogen‑bond donor, and significantly raises cLogP. The N,N‑dimethyl variant retains a lower molecular weight and reduced hydrogen‑bonding capacity, which generally correlates with superior passive membrane permeability—a critical property for cell‑based assays targeting intracellular PIKfyve [1]. Additionally, the N,N‑dimethyl compound lacks the metabolically labile methoxy group present in the analog, potentially offering improved metabolic stability in microsomal incubations.

structural analog comparison piperidine carboxamide SAR physicochemical properties

Best Research and Industrial Application Scenarios for N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide


PIKfyve Partial Inhibition Studies in Neurodegenerative Disease Models

This compound's low‑micromolar PIKfyve IC₅₀ makes it suitable for partial target‑engagement studies in cellular models of amyotrophic lateral sclerosis (ALS), frontotemporal dementia, or Alzheimer’s disease, where complete PIKfyve blockade may be cytotoxic. Researchers can use the compound to establish a dose‑response relationship for PIKfyve inhibition without triggering the lysosomal dysfunction associated with nanomolar‑potency inhibitors [1].

Chemical Biology Tool for Lysosomal Trafficking and Autophagy Research

With its defined PIKfyve selectivity and moderate potency, the compound serves as a chemical probe to investigate the role of PIKfyve in endolysosomal trafficking, autophagy, and phosphoinositide signaling. Its distinct N,N‑dimethyl carboxamide structure ensures target selectivity distinct from SCD1 and FAAH inhibitors, reducing off‑target confounding in mechanistic studies [2].

Medicinal Chemistry Lead Optimization – Low‑Potency Starting Point for SAR Expansion

The compound's micromolar PIKfyve activity offers a starting scaffold for structure‑activity relationship (SAR) optimization campaigns aimed at improving potency while retaining the favorable physicochemical profile conferred by the N,N‑dimethyl carboxamide. The 180‑fold potency gap to the nanomolar patent analog provides a clear optimization trajectory for medicinal chemists [1].

Comparative Pharmacology – Benchmarking Novel PIKfyve Inhibitors

As a well‑characterized, commercially available PIKfyve inhibitor with publicly documented enzyme inhibition data, the compound can serve as a reference standard for benchmarking newly synthesized PIKfyve inhibitors in biochemical and cellular assays, ensuring inter‑laboratory consistency [1].

Quote Request

Request a Quote for N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.